(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine typically involves the formation of the oxazole ring through cyclization reactions. One common method is the reaction of an aldehyde with an amine and an acid catalyst, followed by cyclization to form the oxazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Scientific Research Applications
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-methyl-1,3-oxazole: Similar in structure but lacks the amine group.
5-Methyl-2-phenyl-1,3-oxazole: Contains a phenyl group instead of a cyclopropyl group.
2-Cyclopropyl-4,5-dimethyl-1,3-oxazole: Has an additional methyl group on the oxazole ring.
Uniqueness
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is unique due to the presence of both the cyclopropyl and amine groups, which can impart distinct chemical and biological properties
Biological Activity
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound characterized by an oxazole ring, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's IUPAC name is this compound, with a molecular formula of C8H12N2O. The structure features a cyclopropyl group and an amine functional group attached to the oxazole ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H12N2O |
IUPAC Name | This compound |
CAS Number | 1335301-43-3 |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, which can lead to various therapeutic effects. Preliminary studies suggest that it may inhibit certain enzymes involved in disease processes, thereby exerting potential anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U937. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study demonstrated that an analog of this compound exhibited IC50 values in the micromolar range against various cancer cell lines. Specifically, it showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. These investigations typically involve:
- Synthesis : The compound is synthesized through cyclization reactions involving aldehydes and amines under acidic conditions.
- Biological Testing : Various assays are employed to evaluate cytotoxicity, apoptosis induction, and enzyme inhibition.
Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(4-9)10-8(11-5)6-2-3-6/h6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPTBUNABTDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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